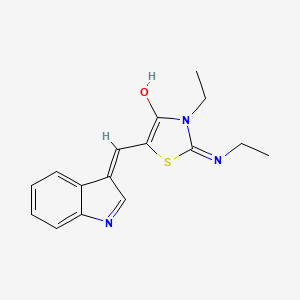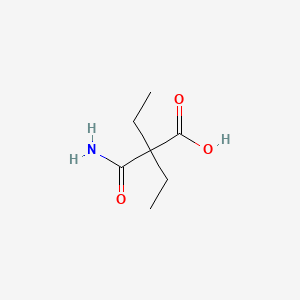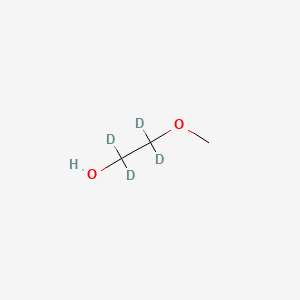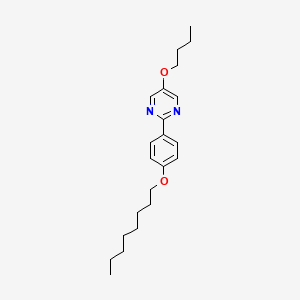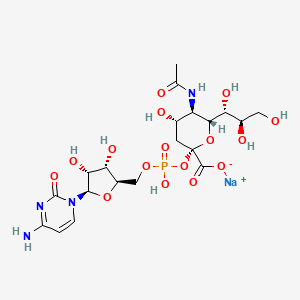
Cytidine-5'-monophospho-N-acetylneuraminic acid sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cytidine 5’-monophospho-N-acetylneuraminic acid, also known as CMP-Neu5Ac, is a nucleotide sugar that plays a crucial role in the biosynthesis of sialic acids. Sialic acids are a family of over 50 naturally occurring acidic monosaccharides that are commonly found at the terminal positions of glycan chains on glycoproteins and glycolipids. CMP-Neu5Ac is an essential substrate for sialyltransferases, enzymes that transfer sialic acid residues to nascent glycoproteins and glycolipids, thereby influencing various biological processes, including cell-cell interactions, immune responses, and pathogen recognition .
Preparation Methods
Synthetic Routes and Reaction Conditions
The enzymatic synthesis of CMP-Neu5Ac involves the use of inexpensive materials such as N-acetylglucosamine (GlcNAc) and cytidine 5’-monophosphate (CMP). The process typically involves the co-expression of genes encoding GlcNAc 6-phosphate 2-epimerase and N-acetylneuraminic acid synthetase in Escherichia coli cells. These enzymes facilitate the conversion of GlcNAc to N-acetylneuraminic acid (NeuAc), which is then converted to CMP-Neu5Ac by CMP-NeuAc synthetase .
Industrial Production Methods
Industrial production of CMP-Neu5Ac can be achieved through a combination of recombinant E. coli cells and yeast cells. The recombinant E. coli cells are engineered to convert GlcNAc to NeuAc, while the yeast cells provide a sufficient supply of phosphoenolpyruvate (PEP) and facilitate the conversion of CMP to cytidine 5’-triphosphate (CTP), which is then used by CMP-NeuAc synthetase to produce CMP-Neu5Ac .
Chemical Reactions Analysis
Types of Reactions
CMP-Neu5Ac undergoes various chemical reactions, including phosphorylation, glycosylation, and hydrolysis. It can be phosphorylated to cytidine diphosphate (CDP) by the enzyme CMP kinase, with adenosine triphosphate (ATP) or guanosine triphosphate (GTP) donating the phosphate group .
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of CMP-Neu5Ac include GlcNAc, CMP, PEP, NeuAc synthetase, and CMP-NeuAc synthetase. The reactions typically occur under mild conditions, with the presence of cofactors such as NADH, cytochrome b5, b5 reductase, iron, and molecular oxygen .
Major Products
The major products formed from the reactions involving CMP-Neu5Ac include sialylated glycoconjugates, such as glycoproteins and glycolipids, which play essential roles in various biological processes .
Scientific Research Applications
CMP-Neu5Ac has numerous scientific research applications across various fields:
Mechanism of Action
CMP-Neu5Ac exerts its effects by serving as a donor substrate for sialyltransferases, which transfer sialic acid residues to nascent glycoproteins and glycolipids. This process is essential for the formation of sialylated glycoconjugates, which play critical roles in various biological processes. The molecular targets of CMP-Neu5Ac include sialyltransferases and the glycoproteins and glycolipids that receive the sialic acid residues .
Comparison with Similar Compounds
CMP-Neu5Ac is unique among nucleotide sugars due to its role in the activation and transfer of sialic acid residues. Similar compounds include:
Cytidine monophosphate (CMP): A nucleotide that serves as a precursor for CMP-Neu5Ac and is involved in RNA synthesis.
Uridine diphosphate N-acetylglucosamine (UDP-GlcNAc): A nucleotide sugar involved in the biosynthesis of glycosaminoglycans and glycoproteins.
Guanosine diphosphate mannose (GDP-Man): A nucleotide sugar involved in the biosynthesis of glycoproteins and glycolipids.
CMP-Neu5Ac’s uniqueness lies in its specific role in sialylation, a process that is critical for the proper functioning of various biological systems .
Properties
Molecular Formula |
C20H30N4NaO16P |
|---|---|
Molecular Weight |
636.4 g/mol |
IUPAC Name |
sodium;(2S,4S,5R,6R)-5-acetamido-2-[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate |
InChI |
InChI=1S/C20H31N4O16P.Na/c1-7(26)22-12-8(27)4-20(18(32)33,39-16(12)13(29)9(28)5-25)40-41(35,36)37-6-10-14(30)15(31)17(38-10)24-3-2-11(21)23-19(24)34;/h2-3,8-10,12-17,25,27-31H,4-6H2,1H3,(H,22,26)(H,32,33)(H,35,36)(H2,21,23,34);/q;+1/p-1/t8-,9+,10+,12+,13+,14+,15+,16+,17+,20-;/m0./s1 |
InChI Key |
VFRHSOGUONIUOR-ZJZPELACSA-M |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)[O-])OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=NC3=O)N)O)O)O.[Na+] |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)[O-])OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=NC3=O)N)O)O)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(3Z)-3-(3-chloro-4-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-4-(3,4-diethoxyphenyl)-5-(3-hydroxypropyl)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B13822973.png)
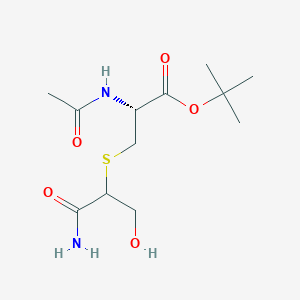
![N'-{(E)-[3-ethoxy-4-hydroxy-5-(prop-2-en-1-yl)phenyl]methylidene}-4-(4-methoxy-2-methylphenyl)butanehydrazide](/img/structure/B13822987.png)
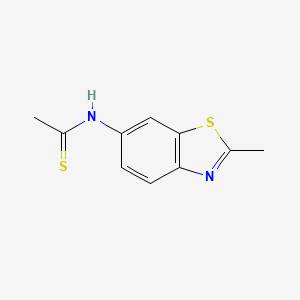
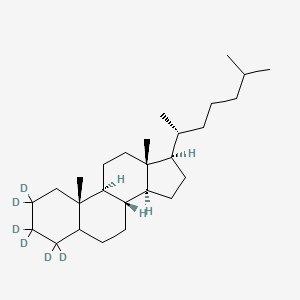
(Cl)Cl.C1CCOC1](/img/structure/B13822994.png)
![3-benzyl-6-(2-oxopropyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B13822996.png)
![2-(2,3-dimethylphenoxy)-N'-[(E)-pyrrol-2-ylidenemethyl]acetohydrazide](/img/structure/B13822997.png)
